molecular formula C16H18ClN3 B13856646 3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride

3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride

Cat. No.: B13856646
M. Wt: 287.79 g/mol
InChI Key: VMNLSOGQBCCBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride typically involves the reaction of 2-aminobenzamides with benzyl halides and methylating agents. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free . This method offers good functional group tolerance and easy operation.

Industrial Production Methods

Industrial production of quinazoline derivatives often involves the use of metal catalysts. For example, a Cu(I)-catalyzed synthesis from 2-halobenzamides and aryl aldehydes or dimethyl acetamide (DMA) has been reported . These protocols require an azide ion as a nitrogen source and involve C–N coupling, reductive amination, cyclization, and oxidation.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include oxidized quinazoline derivatives, reduced amine derivatives, and substituted quinazoline compounds.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to cell death in cancer cells . The compound’s structure allows it to bind to specific receptors or enzymes, disrupting their normal function and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

3-benzyl-4-methyl-4H-quinazolin-2-amine;hydrochloride

InChI

InChI=1S/C16H17N3.ClH/c1-12-14-9-5-6-10-15(14)18-16(17)19(12)11-13-7-3-2-4-8-13;/h2-10,12H,11H2,1H3,(H2,17,18);1H

InChI Key

VMNLSOGQBCCBTN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.